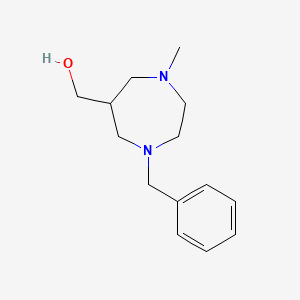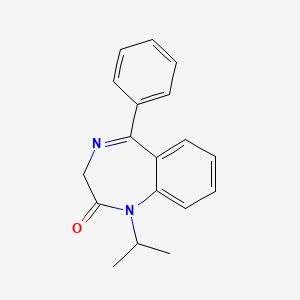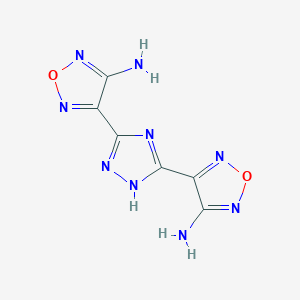
1,2,5-Oxadiazol-3-amine, 4,4'-(1H-1,2,4-triazole-3,5-diyl)bis-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2,5-Oxadiazol-3-amine, 4,4’-(1H-1,2,4-triazole-3,5-diyl)bis- is a heterocyclic compound that has garnered significant interest in the fields of chemistry and materials science. This compound is known for its unique structural properties, which make it a valuable candidate for various applications, including energetic materials and pharmaceuticals.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,5-oxadiazol-3-amine, 4,4’-(1H-1,2,4-triazole-3,5-diyl)bis- typically involves the reaction of 3,4-bis(4-nitro-1,2,5-oxadiazol-3-yl)-1,2,5-oxadiazole with gaseous ammonia in toluene at low temperatures (0–5°C). The reaction mixture is stirred for an hour, followed by purification through flash column chromatography .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity of the final product through advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
1,2,5-Oxadiazol-3-amine, 4,4’-(1H-1,2,4-triazole-3,5-diyl)bis- undergoes various chemical reactions, including:
Oxidation: Partial oxidation using hydrogen peroxide in concentrated sulfuric acid.
Reduction: Reduction reactions involving common reducing agents.
Substitution: Nucleophilic substitution reactions with different nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) in concentrated sulfuric acid (H₂SO₄).
Reduction: Common reducing agents such as sodium borohydride (NaBH₄).
Substitution: Various nucleophiles under controlled conditions.
Major Products Formed
The major products formed from these reactions include derivatives of the original compound with modified functional groups, which can be further utilized in various applications .
Aplicaciones Científicas De Investigación
1,2,5-Oxadiazol-3-amine, 4,4’-(1H-1,2,4-triazole-3,5-diyl)bis- has a wide range of scientific research applications:
Chemistry: Used as a precursor for synthesizing other heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antiproliferative effects.
Medicine: Explored for its potential use in drug development due to its unique structural properties.
Industry: Utilized in the development of energetic materials and other industrial applications.
Mecanismo De Acción
The mechanism of action of 1,2,5-oxadiazol-3-amine, 4,4’-(1H-1,2,4-triazole-3,5-diyl)bis- involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various enzymes and proteins, modulating their activity and leading to the desired biological or chemical effects .
Comparación Con Compuestos Similares
Similar Compounds
3,4-Bis(4-nitro-1,2,5-oxadiazol-3-yl)-1,2,5-oxadiazole: Known for its high density and low melting point, used as an energetic material.
3,5-Bis(4-nitrofurazan-3-yl)-1,2,4-oxadiazole: Exhibits good thermal stability and high density, used in energetic materials.
Uniqueness
1,2,5-Oxadiazol-3-amine, 4,4’-(1H-1,2,4-triazole-3,5-diyl)bis- stands out due to its unique combination of oxadiazole and triazole rings, which confer distinct chemical and physical properties, making it suitable for a variety of applications .
Propiedades
Número CAS |
246048-66-8 |
|---|---|
Fórmula molecular |
C6H5N9O2 |
Peso molecular |
235.16 g/mol |
Nombre IUPAC |
4-[3-(4-amino-1,2,5-oxadiazol-3-yl)-1H-1,2,4-triazol-5-yl]-1,2,5-oxadiazol-3-amine |
InChI |
InChI=1S/C6H5N9O2/c7-3-1(12-16-14-3)5-9-6(11-10-5)2-4(8)15-17-13-2/h(H2,7,14)(H2,8,15)(H,9,10,11) |
Clave InChI |
FRGIXFDKYSYJKD-UHFFFAOYSA-N |
SMILES canónico |
C1(=NON=C1N)C2=NC(=NN2)C3=NON=C3N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[4-(dimethylamino)phenyl]-N-(2-hydroxyethyl)-2-oxoacetamide](/img/structure/B14262275.png)

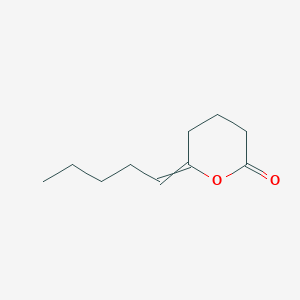

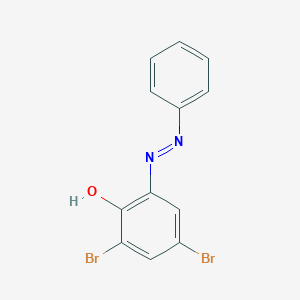


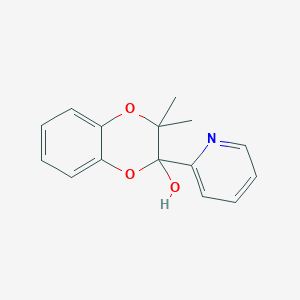
![4-[(Butylsulfanyl)methyl]-1,3-dioxolane](/img/structure/B14262307.png)



